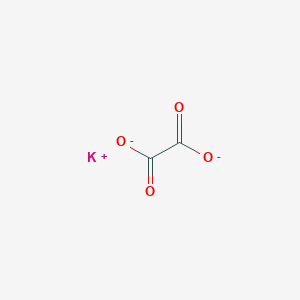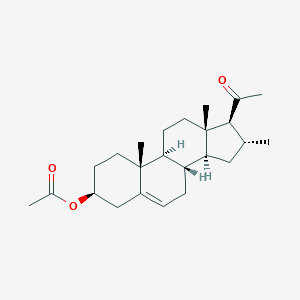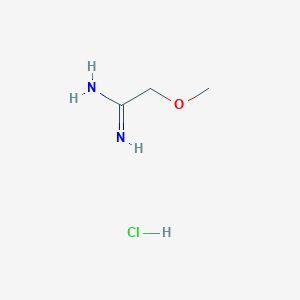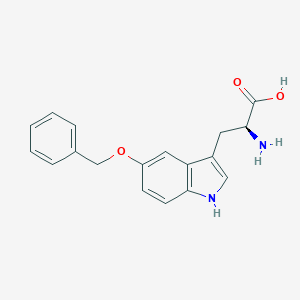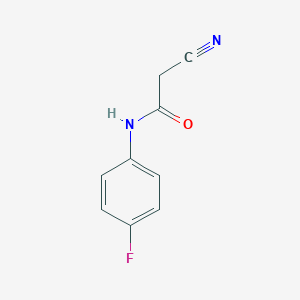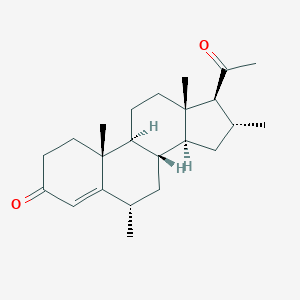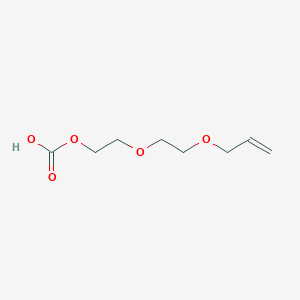
3,4-Dichloro-1,2-phenylenediamine
Vue d'ensemble
Description
3,4-Dichloro-1,2-phenylenediamine is a chemical compound with the molecular formula C6H6Cl2N2 . It is used as a precursor in the production of permanent hair color . It is also known to be a cytotoxic agent that can inhibit certain enzymes in tissue culture .
Synthesis Analysis
The synthesis of similar compounds involves a series of steps. For instance, the synthesis of o-phenylenediamine involves nitration of 1,4-dichlorobenzene to give 2,5-dichloro-nitrobenzene, which is then reacted with an aqueous ammonium hydroxide solution. The 4-chloro-2-nitraniline obtained is subjected to catalytic hydrogenation to afford the end product .Molecular Structure Analysis
The molecular structure of 3,4-Dichloro-1,2-phenylenediamine consists of a benzene ring with two chlorine atoms and two amine groups attached. The molecular weight is 177.03 g/mol .Physical And Chemical Properties Analysis
3,4-Dichloro-1,2-phenylenediamine has a molecular weight of 177.03 g/mol. It has two hydrogen bond donors and two hydrogen bond acceptors. It has a topological polar surface area of 52 Ų .Applications De Recherche Scientifique
Spectrophotometric Applications
- Increased Sensitivity for Selenium Detection : 3,4-Dichloro-1,2-phenylenediamine has been found to provide increased sensitivity over 1,2-phenylenediamine for the spectrophotometric determination of selenium, making it a valuable reagent in analytical chemistry (Gotô & Tǒei, 1965).
Phototoxicity Studies
- Effect on Mutation and DNA Damage : Research on the phototoxicity of phenylenediamine hair dye chemicals, including 3,4-Dichloro-1,2-phenylenediamine, showed that chlorination makes these compounds more photochemically active, leading to DNA damage and mutation under light irradiation (Mosley-Foreman et al., 2008).
Chemical Synthesis and Reactivity
- Formation of 1,2-Dihydroquinoxalines : The reaction between o-phenylenediamine derivatives, including 3,4-Dichloro-1,2-phenylenediamine, and certain ketones, leads to the formation of 1,2-dihydroquinoxalines, which have significant applications in organic synthesis (Kolos et al., 1986).
Electrochemical Studies
- Oxidation Behavior : The electrochemical oxidation behavior of 3,4-Dichloro-1,2-phenylenediamine has been extensively studied, providing insights into its potential applications in electrochemistry and material sciences (Wandlowski et al., 1993).
Carcinogenicity Analysis
- Structure-Carcinogenicity Correlation : Research has been conducted to understand the correlation between the structure of phenylenediamines, including 3,4-Dichloro-1,2-phenylenediamine, and their carcinogenicity, which is crucial for safety assessments in various applications (Milman & Peterson, 1984).
Pharmaceutical and Medicinal Chemistry
- Potential in Cytotoxic Agent Design : Studies on cisplatin analogs containing o-phenylenediamine ligands, including 3,4-Dichloro-1,2-phenylenediamine, offer insights for designing more effective cytotoxic agents in cancer treatment (Köckerbauer & Bednarski, 1996).
Coordination Chemistry
- Formation of Nickel(II) Complexes : The template reaction of 3,4-Dichloro-1,2-phenylenediamine with other compounds leads to the formation of nickel(II) complexes, which have applications in coordination chemistry (Park et al., 1997).
Electrochemical Sensors
- L-Tyrosine Detection : A novel method using 3,4-Dichloro-1,2-phenylenediamine for the electrochemical detection of L-tyrosine has been developed, demonstrating its utility in biosensing technologies (Li-ya, 2014).
Environmental Chemistry
- Sequestering Agents for Iron(III) : Compounds derived from 3,4-Dichloro-1,2-phenylenediamine have been studied as sequestering agents for iron(III), highlighting their potential environmental applications (Sanchiz et al., 1997).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3,4-dichlorobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVBFKPJZFNFNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445654 | |
| Record name | 3,4-dichloro-1,2-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-1,2-phenylenediamine | |
CAS RN |
1668-01-5 | |
| Record name | 3,4-dichloro-1,2-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B167519.png)
![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, bromide](/img/structure/B167522.png)
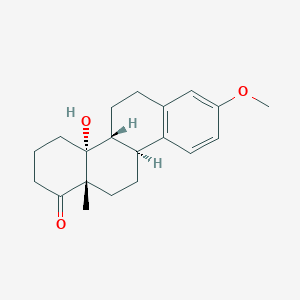
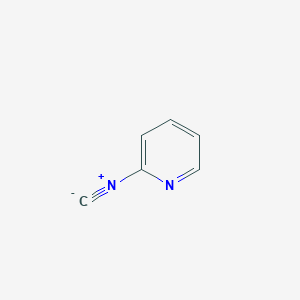
![Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B167531.png)
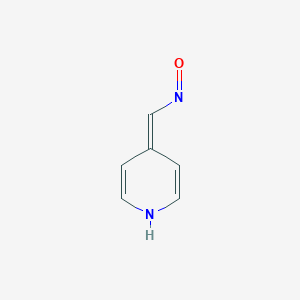
![2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine](/img/structure/B167536.png)
